Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-iodo-
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Overview
Description
Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-iodo-, is a fluorinated organic compound with the molecular formula C3H2F4IO. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The presence of both fluorine and iodine atoms in its structure contributes to its reactivity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-iodo-, can be synthesized through several methods. One common approach involves the direct fluorination of propanoyl fluoride derivatives. This process typically requires the use of fluorinating agents such as elemental fluorine (F2) or other fluorine-containing compounds under controlled conditions. The reaction is often carried out at low temperatures to prevent decomposition and to ensure high yields.
Industrial Production Methods
In industrial settings, the production of propanoyl fluoride, 2,3,3,3-tetrafluoro-2-iodo-, may involve large-scale fluorination processes. These processes are designed to be efficient and cost-effective, utilizing advanced equipment and techniques to handle the highly reactive fluorine gas safely. The use of continuous flow reactors and automated systems helps in maintaining consistent product quality and minimizing the risk of hazardous reactions.
Chemical Reactions Analysis
Types of Reactions
Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-iodo-, undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the oxidation state of the iodine atom changes.
Addition Reactions: The presence of multiple fluorine atoms makes the compound reactive towards addition reactions with various reagents.
Common Reagents and Conditions
Common reagents used in the reactions of propanoyl fluoride, 2,3,3,3-tetrafluoro-2-iodo-, include:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield fluorinated amides, while oxidation reactions can produce iodinated carboxylic acids.
Scientific Research Applications
Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-iodo-, has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex fluorinated organic molecules.
Biology: Employed in the development of fluorinated bioactive compounds with potential therapeutic applications.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mechanism of Action
The mechanism of action of propanoyl fluoride, 2,3,3,3-tetrafluoro-2-iodo-, involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the highly electronegative fluorine atoms and the reactive iodine atom. These elements can form strong bonds with other atoms, leading to the formation of stable products. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological applications.
Comparison with Similar Compounds
Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-iodo-, can be compared with other similar compounds, such as:
Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-(trifluoromethyl)-: This compound has a trifluoromethyl group instead of an iodine atom, which affects its reactivity and applications.
Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-: This compound contains a heptafluoropropoxy group, leading to different chemical properties and uses.
The uniqueness of propanoyl fluoride, 2,3,3,3-tetrafluoro-2-iodo-, lies in its combination of fluorine and iodine atoms, which imparts distinct reactivity and versatility in various applications.
Properties
CAS No. |
83078-26-6 |
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Molecular Formula |
C3F5IO |
Molecular Weight |
273.93 g/mol |
IUPAC Name |
2,3,3,3-tetrafluoro-2-iodopropanoyl fluoride |
InChI |
InChI=1S/C3F5IO/c4-1(10)2(5,9)3(6,7)8 |
InChI Key |
GRSYBPREHDVTOY-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(C(F)(F)F)(F)I)F |
Origin of Product |
United States |
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